molecular formula C24H26N2O2 B2431932 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 565210-03-9

4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2431932
CAS No.: 565210-03-9
M. Wt: 374.484
InChI Key: SLZGMGKWEBJRSC-UHFFFAOYSA-N
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Description

4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a benzylpiperazine moiety with a chromenone core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of benzylpiperazine with a suitable electrophile, followed by cyclization reactions to form the chromenone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions

4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A simpler analog that lacks the chromenone core but shares the benzylpiperazine moiety.

    Chromenone derivatives: Compounds that contain the chromenone core but differ in their substituents.

Uniqueness

4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to its combined structure of benzylpiperazine and chromenone, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its simpler analogs .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-24-15-21(22-13-19-7-4-8-20(19)14-23(22)28-24)17-26-11-9-25(10-12-26)16-18-5-2-1-3-6-18/h1-3,5-6,13-15H,4,7-12,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGMGKWEBJRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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